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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Methoxypyrazine-2-carbaldehyde (C₆H₆N₂O₂, Molecular Weight: 138.12 g/mol ).[1][2][3][4]

Intended for researchers, scientists, and professionals in drug development, this document

outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound. Due to the limited availability of directly published

experimental spectra for 5-Methoxypyrazine-2-carbaldehyde, this guide synthesizes

predicted data, information from structurally similar compounds, and established spectroscopic

principles to provide a robust analytical framework.

Introduction
5-Methoxypyrazine-2-carbaldehyde is a heterocyclic aromatic compound belonging to the

pyrazine family. Pyrazines are of significant interest due to their presence in a variety of natural

and synthetic products, including food flavorings and pharmaceutical agents.[5][6][7][8] The

unique electronic and structural properties imparted by the pyrazine ring, coupled with the

methoxy and aldehyde functional groups, make a thorough spectroscopic characterization

essential for its identification, purity assessment, and elucidation of its role in chemical and

biological processes. This guide provides the foundational spectroscopic knowledge necessary

for researchers working with this and related molecules.
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Molecular Structure and Key Spectroscopic
Features
The structure of 5-Methoxypyrazine-2-carbaldehyde, with its constituent functional groups,

dictates its characteristic spectroscopic signatures. The pyrazine ring provides a distinct

aromatic system, while the electron-donating methoxy group and the electron-withdrawing

aldehyde group influence the electronic environment and, consequently, the spectral data.

Caption: Molecular Structure of 5-Methoxypyrazine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR data for 5-
Methoxypyrazine-2-carbaldehyde.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two

aromatic protons on the pyrazine ring, and the methoxy protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde-H 9.9 - 10.1 Singlet -

H-3 8.5 - 8.7 Singlet -

H-6 8.2 - 8.4 Singlet -

Methoxy-H 4.0 - 4.2 Singlet -

Justification of Predicted Shifts:

Aldehyde Proton: Aldehyde protons are highly deshielded and typically appear as singlets in

the range of 9-10 ppm.[9]
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Aromatic Protons (H-3 and H-6): The protons on the pyrazine ring are in an electron-deficient

aromatic system, leading to significant deshielding. Their chemical shifts are expected to be

in the downfield region, typically between 8.0 and 9.0 ppm. The exact positions are

influenced by the substituents. The aldehyde group at C2 will strongly deshield the adjacent

H-3 proton, while the methoxy group at C5 will have a shielding effect on the adjacent H-6

proton.

Methoxy Protons: The protons of the methoxy group are shielded by the oxygen atom and

are expected to appear as a sharp singlet around 4.0 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all six carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 190 - 195

C-5 160 - 165

C-2 150 - 155

C-3 145 - 150

C-6 135 - 140

OCH₃ (Methoxy) 55 - 60

Justification of Predicted Shifts:

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear

significantly downfield.

Aromatic Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the

nitrogen atoms and the substituents. The carbon bearing the electron-donating methoxy

group (C-5) is expected to be the most shielded among the ring carbons directly bonded to a
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substituent. Conversely, the carbons adjacent to the nitrogen atoms and the electron-

withdrawing aldehyde group (C-2 and C-3) will be more deshielded.

Methoxy Carbon: The carbon of the methoxy group will appear in the typical range for sp³

hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aliphatic C-H Stretch

(Methoxy)
2950 - 2850 Medium

C=O Stretch (Aldehyde) 1710 - 1690 Strong

C=N and C=C Stretch

(Pyrazine ring)
1600 - 1450 Medium to Strong

C-O Stretch (Methoxy) 1250 - 1200 Strong

Interpretation of Key Bands:

C=O Stretch: A strong absorption band in the region of 1710-1690 cm⁻¹ is a definitive

indicator of the aldehyde carbonyl group.[10]

Aromatic Ring Vibrations: The pyrazine ring will exhibit characteristic C=N and C=C

stretching vibrations in the 1600-1450 cm⁻¹ region.[7][11][12][13]

C-O Stretch: The stretching vibration of the C-O bond in the methoxy group will result in a

strong band, typically around 1250-1200 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is crucial for its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Fragment

138 [M]⁺ (Molecular Ion)

137 [M-H]⁺

109 [M-CHO]⁺

95 [M-CHO-CH₂]⁺ or [M-C₂H₃O]⁺

67 [C₃H₃N₂]⁺

Fragmentation Pathway:

[M]⁺
m/z = 138

[M-H]⁺
m/z = 137- H•

[M-CHO]⁺
m/z = 109

- CHO•
Further

Fragmentation

Click to download full resolution via product page

Caption: Predicted key fragmentation steps for 5-Methoxypyrazine-2-carbaldehyde in EI-MS.

Interpretation of Fragmentation:

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 138, corresponding to

the molecular weight of the compound.[14]

Loss of a Hydrogen Radical: A peak at m/z 137 ([M-H]⁺) is anticipated due to the loss of the

aldehydic hydrogen, a common fragmentation for aldehydes.[15]
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Loss of the Aldehyde Group: A significant fragment at m/z 109 ([M-CHO]⁺) would result from

the cleavage of the C-C bond between the pyrazine ring and the aldehyde group.[15]

Further Fragmentation: Subsequent fragmentation of the m/z 109 ion would lead to the

characteristic ions of the substituted pyrazine ring. The fragmentation of alkylpyrazines is

often dominated by the cleavage of the side chain.[16]

Experimental Protocols
While specific experimental parameters should be optimized for the instrument in use, the

following provides a general methodology for acquiring the spectroscopic data for 5-
Methoxypyrazine-2-carbaldehyde.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 5-Methoxypyrazine-2-carbaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if

necessary.

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to approximately 12-15 ppm.
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Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.

Set the spectral width to approximately 200-220 ppm.

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

data.

Calibrate the chemical shifts using the residual solvent peak.

IR Spectroscopy
Sample Preparation:

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct

measurement of the solid sample.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment or the clean ATR

crystal before running the sample.

Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry
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Sample Preparation:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

Instrumentation:

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct

infusion or gas chromatography).

Use Electron Ionization (EI) as the ionization method.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of

5-Methoxypyrazine-2-carbaldehyde. By leveraging data from analogous structures and

fundamental spectroscopic principles, this document serves as a valuable resource for the

identification and characterization of this compound. The provided experimental protocols offer

a starting point for researchers to obtain high-quality spectroscopic data. As with any analytical

work, it is recommended to compare experimentally obtained data with the predictions outlined

in this guide for a confident structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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